

# Application Notes and Protocols: $^1\text{H}$ - $^{15}\text{N}$ HSQC NMR of L-Histidine- $^{15}\text{N}$

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## Compound of Interest

Compound Name: *L-Histidine- $^{15}\text{N}$  hydrochloride hydrate*

Cat. No.: *B12417474*

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## Introduction

L-Histidine is a unique amino acid with an imidazole side chain that has a pKa near physiological pH. This property allows it to act as both a proton donor and acceptor in biological systems, making it a crucial residue in many enzyme active sites and protein-ligand interaction interfaces. The  $^1\text{H}$ - $^{15}\text{N}$  Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a powerful tool for studying  $^{15}\text{N}$ -labeled molecules, providing a "fingerprint" of all proton-nitrogen correlations. When applied to L-Histidine- $^{15}\text{N}$ , this technique offers detailed insights into its protonation state, tautomeric equilibrium, and interactions with other molecules, which is of significant interest in drug development and structural biology.

This document provides a detailed application note and experimental protocols for performing  $^1\text{H}$ - $^{15}\text{N}$  HSQC NMR experiments on L-Histidine- $^{15}\text{N}$ .

## Applications

The  $^1\text{H}$ - $^{15}\text{N}$  HSQC experiment on L-Histidine- $^{15}\text{N}$  has several key applications in research and drug development:

- **Determination of Protonation State and pKa:** The chemical shifts of the imidazole ring nitrogens (N $\delta$ 1 and N $\epsilon$ 2) and their attached protons are highly sensitive to the protonation

state of the ring.<sup>[1][2]</sup> By acquiring HSQC spectra at different pH values, a titration curve can be generated to accurately determine the pKa of the histidine side chain.

- **Tautomer Identification:** In its neutral form, the imidazole ring of histidine can exist in two tautomeric states: N $\delta$ 1-H and N $\epsilon$ 2-H. The  $^{15}\text{N}$  chemical shifts are distinct for each tautomer, allowing for the determination of the predominant tautomeric form in a given environment.<sup>[3][4]</sup>
- **Fragment-Based Drug Discovery (FBDD):** In FBDD,  $^1\text{H}$ - $^{15}\text{N}$  HSQC is a primary screening method. By observing chemical shift perturbations in the spectrum of a  $^{15}\text{N}$ -labeled target protein upon the addition of small molecule fragments, binding events can be detected and the binding site can be mapped. L-Histidine- $^{15}\text{N}$  can be used as a soluble reporter molecule to characterize the interactions of fragments with histidine-rich binding pockets.
- **Characterization of Metal Binding:** The imidazole side chain of histidine is a common ligand for metal ions in metalloproteins.  $^1\text{H}$ - $^{15}\text{N}$  HSQC can be used to monitor changes in the chemical environment of the histidine ring upon metal binding, providing information on the coordination site and geometry.

## Experimental Data

The following table summarizes the expected  $^1\text{H}$  and  $^{15}\text{N}$  chemical shifts and one-bond J-coupling constants for the N-H correlations of L-Histidine at physiological pH (~7.4) and 25°C. At this pH, histidine exists in a dynamic equilibrium between its protonated and neutral forms, with the neutral form being a mixture of N $\delta$ 1-H and N $\epsilon$ 2-H tautomers. The observed chemical shifts are a population-weighted average.

Correlation	Proton ( $^1\text{H}$ ) Chemical Shift (ppm)	Nitrogen ( $^{15}\text{N}$ ) Chemical Shift (ppm)	$^1\text{J}(\text{N,H})$ Coupling Constant (Hz)
Backbone Amine ( $\text{N}\alpha\text{-H}\alpha$ )	~8.0 - 8.5	~120 - 125	~90 - 95
Side Chain Imidazole ( $\text{N}\delta 1\text{-H}\delta 1$ )	~13 - 14 (protonated) / ~7.0 ( $\text{N}\delta 1\text{-H}$ tautomer)	~170 - 180 (protonated) / ~250 (unprotonated in $\text{N}\epsilon 2\text{-H}$ tautomer)	~90 - 95
Side Chain Imidazole ( $\text{N}\epsilon 2\text{-H}\epsilon 2$ )	~13 - 14 (protonated) / ~8.0 ( $\text{N}\epsilon 2\text{-H}$ tautomer)	~170 - 180 (protonated) / ~250 (unprotonated in $\text{N}\delta 1\text{-H}$ tautomer)	~90 - 95

Note: Chemical shifts are referenced to DSS for  $^1\text{H}$  and liquid ammonia for  $^{15}\text{N}$ . The exact chemical shifts are sensitive to pH, temperature, and solvent conditions. The  $^1\text{J}(\text{N,H})$  values are typical for amino acids.[5]

## Experimental Protocols

This section provides a detailed protocol for acquiring and processing a  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum of L-Histidine- $^{15}\text{N}$  on a Bruker spectrometer equipped with a cryoprobe and running TopSpin software.

## Sample Preparation

- Dissolve L-Histidine- $^{15}\text{N}$ : Weigh an appropriate amount of isotopically labeled L-Histidine (e.g., L-Histidine- $\alpha$ - $^{15}\text{N}$  or uniformly  $^{15}\text{N}$ -labeled) and dissolve it in a suitable buffer to a final concentration of 1-5 mM. A recommended buffer is 20 mM Sodium Phosphate, pH 7.4, containing 50 mM NaCl.
- Add  $\text{D}_2\text{O}$ : Add 5-10% (v/v) Deuterium Oxide ( $\text{D}_2\text{O}$ ) to the sample for the NMR lock.
- Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality 5 mm NMR tube.

## NMR Data Acquisition

- Instrument Setup:
  - Insert the sample into the magnet.
  - Lock onto the D<sub>2</sub>O signal.
  - Tune and match the probe for both <sup>1</sup>H and <sup>15</sup>N frequencies.
  - Shim the magnetic field to obtain good homogeneity, aiming for a narrow water signal linewidth.
- Load Standard HSQC Experiment:
  - In TopSpin, create a new dataset.
  - Load a standard sensitivity-enhanced, gradient-selected <sup>1</sup>H-<sup>15</sup>N HSQC pulse program, such as `hsqcetfpgpsi`.<sup>[6]</sup>
- Set Acquisition Parameters:
  - Spectral Width (SW):
    - <sup>1</sup>H (F2 dimension): Set a spectral width of approximately 16 ppm, centered around the water resonance (~4.7 ppm).
    - <sup>15</sup>N (F1 dimension): For histidine, a spectral width of 40-50 ppm centered around 118-120 ppm is a good starting point to cover both backbone and sidechain nitrogens.
  - Carrier Frequencies (O1P and O2P):
    - O1P (<sup>1</sup>H): Center on the water resonance.
    - O2P (<sup>15</sup>N): Center at ~118 ppm.
  - Number of Points (TD):
    - TD2 (<sup>1</sup>H): 2048 points.

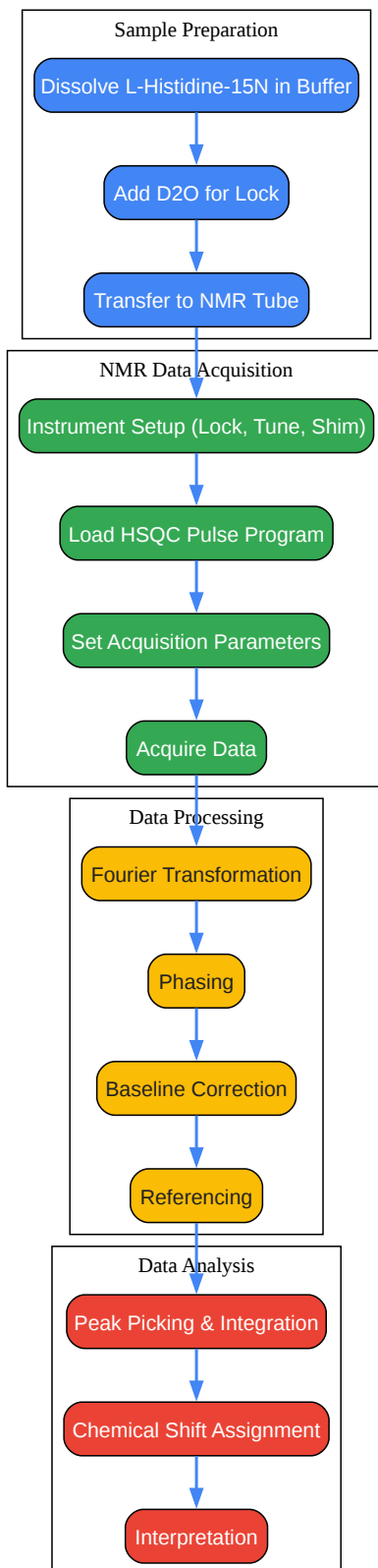
- TD1 ( $^{15}\text{N}$ ): 256-512 increments.
- Number of Scans (NS): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.
- Recycle Delay (D1): 1.5 - 2.0 seconds.
- $^1\text{J}(\text{N,H})$  Coupling Constant: Set the delay for magnetization transfer based on an expected  $^1\text{J}(\text{N,H})$  of  $\sim 92$  Hz.
- Receiver Gain: Adjust the receiver gain automatically using the rga command.
- Start Acquisition: Start the experiment by typing zg.

## NMR Data Processing

- Fourier Transformation:
  - Once the acquisition is complete, process the data in TopSpin.
  - Apply a squared sine-bell window function in both dimensions (SSB parameter).
  - Perform a two-dimensional Fourier transform using the xfb command.[\[6\]](#)
- Phasing:
  - Phase the spectrum manually in both dimensions. Select a well-isolated peak and adjust the zero-order (ph0) and first-order (ph1) phase corrections for both the F2 and F1 dimensions.
- Baseline Correction: Apply an automatic baseline correction in both dimensions.
- Referencing:
  - Reference the  $^1\text{H}$  dimension to the DSS signal (if added) or the residual water signal (4.7 ppm at  $25^\circ\text{C}$ ).
  - The  $^{15}\text{N}$  dimension can be referenced indirectly using the gyromagnetic ratios.

# Visualizations

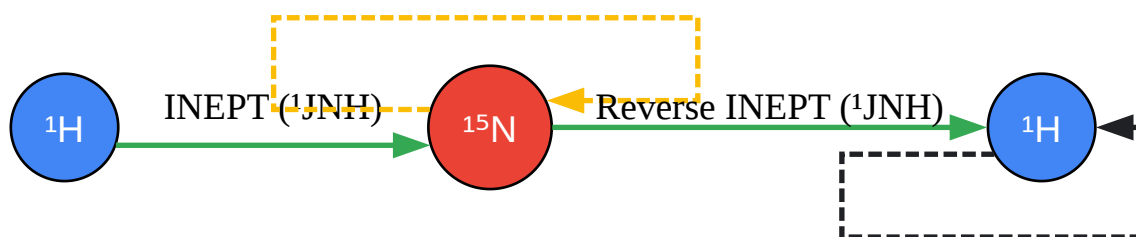
## Experimental Workflow



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Caption: Workflow for  $^1\text{H}$ - $^{15}\text{N}$  HSQC of L-Histidine- $^{15}\text{N}$ .

## $^1\text{H}$ - $^{15}\text{N}$ HSQC Magnetization Transfer Pathway



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Caption: Magnetization transfer in a  $^1\text{H}$ - $^{15}\text{N}$  HSQC experiment.

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